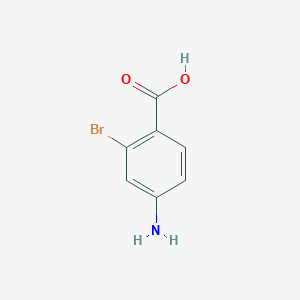

Acide 4-amino-2-bromobenzoïque

Vue d'ensemble

Description

Palmitoylisopropylamide est un analogue synthétique du palmitoyléthanolamide, un amide d'acide gras naturellement présent. Il est connu pour ses activités biologiques potentielles, en particulier dans la modulation du système endocannabinoïde. Le composé a la formule moléculaire C₁₉H₃₉NO et une masse moléculaire de 297,52 g/mol .

Applications De Recherche Scientifique

Palmitoylisopropylamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study fatty acid amide synthesis and reactions.

Biology: Research focuses on its role in modulating the endocannabinoid system and its potential anti-inflammatory and analgesic effects.

Medicine: Investigated for its potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases.

Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes

Mécanisme D'action

Target of Action

It’s worth noting that bromobenzoic acids are often used as building blocks in the synthesis of various nitrogen heterocycles .

Mode of Action

Bromobenzoic acids are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 4-Amino-2-bromobenzoic acid could potentially be replaced by an organoboron group in such reactions .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Result of Action

As a building block in organic synthesis, its primary role may be in the formation of more complex molecules .

Action Environment

The action of 4-Amino-2-bromobenzoic acid, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .

It is primarily used as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Palmitoylisopropylamide peut être synthétisé par réaction de l'acide palmitique avec l'isopropylamine. Le processus implique généralement l'activation de l'acide palmitique à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) pour former un intermédiaire ester actif. Cet intermédiaire réagit ensuite avec l'isopropylamine pour donner du palmitoylisopropylamide. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane dans des conditions douces .

Méthodes de production industrielle

La production industrielle de palmitoylisopropylamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du temps de réaction et des rapports molaires des réactifs. La purification est généralement réalisée par recristallisation ou techniques chromatographiques pour garantir une pureté élevée adaptée aux applications de recherche et industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Palmitoylisopropylamide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en alcools ou en amines.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe isopropylamide peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en conditions basiques ou acides.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

Palmitoylisopropylamide a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions des amides d'acides gras.

Biologie : La recherche se concentre sur son rôle dans la modulation du système endocannabinoïde et ses effets anti-inflammatoires et analgésiques potentiels.

Médecine : Investigated pour ses applications thérapeutiques potentielles dans le traitement de la douleur, de l'inflammation et des maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire chimique dans divers procédés industriels

Mécanisme d'action

Palmitoylisopropylamide exerce ses effets principalement en inhibant le métabolisme de l'anandamide, un endocannabinoïde. Il inhibe l'enzyme hydrolase d'amide d'acide gras (FAAH), qui est responsable de la dégradation de l'anandamide. En inhibant la FAAH, le palmitoylisopropylamide augmente les niveaux d'anandamide, renforçant ainsi ses effets biologiques. Ce mécanisme implique des interactions avec les récepteurs cannabinoïdes et d'autres cibles moléculaires au sein du système endocannabinoïde .

Comparaison Avec Des Composés Similaires

Composés similaires

Palmitoyléthanolamide : Un amide d'acide gras naturellement présent ayant des activités biologiques similaires.

Oléoyléthanolamide : Un autre amide d'acide gras ayant des propriétés anti-inflammatoires et régulatrices de l'appétit.

Stéaroyléthanolamide : Connu pour ses effets neuroprotecteurs

Unicité

Palmitoylisopropylamide est unique en raison de sa nature synthétique et de ses modifications structurelles spécifiques, qui confèrent des propriétés biologiques distinctes. Contrairement à ses analogues naturels, il ne se lie pas de manière appréciable aux récepteurs cannabinoïdes mais module toujours le système endocannabinoïde en inhibant la FAAH .

Propriétés

IUPAC Name |

4-amino-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBXIOGPHBWBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20315300 | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-52-4 | |

| Record name | 2486-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-Bromobenzenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)